Divanillalaceton

概要

説明

Divanillalaceton is a natural product found in Curcuma longa with data available.

科学的研究の応用

Medicinal Applications

1. Antitumor Activity

Divanillalaceton has been studied for its antitumor properties. Research indicates that diarylpentanoids exhibit significant cytotoxic effects against various cancer cell lines. A comprehensive review highlighted that synthetic analogs of diarylpentanoids, including this compound, have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . These findings suggest that this compound could serve as a potential lead compound for developing new anticancer drugs.

2. Anti-inflammatory and Antioxidant Properties

this compound demonstrates notable anti-inflammatory and antioxidant activities. Studies have shown that compounds within this class can modulate inflammatory pathways and reduce oxidative stress, which is crucial in managing chronic inflammatory diseases . The compound's ability to scavenge free radicals positions it as a candidate for formulations aimed at preventing oxidative damage in biological systems.

3. Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound reveal its effectiveness against various bacterial and fungal strains. For instance, a study reported that certain diarylpentanoid derivatives exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli . This suggests that this compound could be explored further for its potential use in treating infections caused by resistant strains of bacteria.

Industrial Applications

1. Food Industry

this compound is being investigated for its role as a food-grade additive due to its antioxidant properties. It can potentially enhance the shelf life of food products by preventing lipid oxidation, a common issue in food preservation . Its application in the food industry could lead to healthier food options with extended freshness.

2. Cosmetic Formulations

The compound's anti-inflammatory and antioxidant effects make it suitable for incorporation into cosmetic products aimed at skin health. Its ability to reduce inflammation could benefit formulations targeting sensitive skin or conditions such as acne . Furthermore, its antioxidant properties can help protect skin from environmental damage.

Case Studies

Case Study 1: Anticancer Properties

In a study published in 2022, researchers synthesized a series of diarylpentanoid derivatives, including this compound, and evaluated their cytotoxicity against human cancer cell lines. The results indicated that several derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound derivatives against resistant bacterial strains. The research highlighted that certain modifications to the chemical structure enhanced antibacterial activity significantly, suggesting avenues for optimizing these compounds for therapeutic use .

特性

分子式 |

C19H18O5 |

|---|---|

分子量 |

326.3 g/mol |

IUPAC名 |

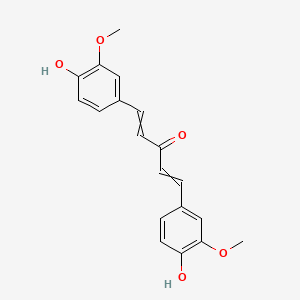

1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one |

InChI |

InChI=1S/C19H18O5/c1-23-18-11-13(5-9-16(18)21)3-7-15(20)8-4-14-6-10-17(22)19(12-14)24-2/h3-12,21-22H,1-2H3 |

InChIキー |

ISIMGBQRFXXNON-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |

正規SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |

同義語 |

1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one hylin |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。